methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride
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Overview
Description
Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride is a chemical compound with the molecular formula C10H21NO2·HCl. It is a derivative of butanoic acid and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride typically involves the reaction of 4-aminobutanoic acid with 3-methylbutylamine in the presence of a suitable esterification agent such as methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The hydrochloride salt is then formed by treating the ester with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. The final product is purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amines.
Scientific Research Applications
Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-aminobutanoate hydrochloride: A similar compound with a different amine group.
Ethyl 4-aminobutanoate hydrochloride: An ethyl ester analog.
Methyl 6-aminobutanoate hydrochloride: A compound with a longer carbon chain.
Uniqueness
Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its branched amine group and ester functionality make it a versatile compound for various research applications .
Properties
CAS No. |
2680540-70-7 |
---|---|
Molecular Formula |
C10H22ClNO2 |
Molecular Weight |
223.7 |
Purity |
0 |
Origin of Product |
United States |
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